molecular formula C15H10Cl4O3 B13759061 2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)acetic acid CAS No. 73112-72-8

2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)acetic acid

Cat. No.: B13759061
CAS No.: 73112-72-8
M. Wt: 380.0 g/mol
InChI Key: BORROOGPAKGNLW-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)acetic acid is a polychlorinated acetic acid derivative with a complex substitution pattern. Its structure includes a 2,6-dichlorobenzyloxy group and a 2,4-dichlorophenyl moiety attached to an acetic acid backbone. The compound’s molecular formula is C15H10Cl4O3, with a calculated molecular weight of 402.06 g/mol.

Properties

CAS No.

73112-72-8

Molecular Formula

C15H10Cl4O3

Molecular Weight

380.0 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]acetic acid

InChI

InChI=1S/C15H10Cl4O3/c16-8-4-5-9(13(19)6-8)14(15(20)21)22-7-10-11(17)2-1-3-12(10)18/h1-6,14H,7H2,(H,20,21)

InChI Key

BORROOGPAKGNLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC(C2=C(C=C(C=C2)Cl)Cl)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)acetic acid typically involves the reaction of 2,6-dichlorobenzyl alcohol with 2,4-dichlorophenylacetic acid under specific conditions. The reaction may be catalyzed by acids or bases, and solvents such as dichloromethane or ethanol may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its effects on biological systems, including its potential as a drug candidate.

    Medicine: Research may focus on its therapeutic properties and potential use in treating diseases.

    Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include NSAIDs, herbicides, and intermediates with chlorinated aromatic systems. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
Target Compound C15H10Cl4O3 402.06 2,6-Dichlorobenzyloxy, 2,4-dichlorophenyl Hypothesized NSAID/herbicide
Aceclofenac C16H13Cl2NO4 354.18 2,6-Dichloroanilino, acetyloxy Anti-inflammatory, analgesic
Diclofenac C14H10Cl2NNaO2 318.14 2,6-Dichloroanilino Anti-inflammatory, analgesic
Fenclofenac C14H10Cl2O3 297.14 2,4-Dichlorophenoxy Anti-inflammatory (discontinued)
2-(2,4,6-Trichlorophenoxy)acetic acid C8H5Cl3O3 255.48 2,4,6-Trichlorophenoxy Herbicide, plant growth regulator

Toxicity and Metabolic Considerations

  • Chlorination Impact : Increased chlorine substitution correlates with higher bioactivity but also elevated toxicity. For example, fenclofenac’s tetrachlorinated analog caused life-threatening side effects despite its potency . The target compound’s four chlorine atoms may raise concerns about hepatotoxicity or environmental persistence.
  • Comparative Toxicity Data: Diclofenac: Ulcerogenic at high doses; linked to renal toxicity . 2,4,6-Trichlorophenoxy Derivatives: Associated with carcinogenic risks in animal studies .

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